N-(1-Methyl-1H-pyrrol-2-yl)acetamide
Description
N-(1-Methyl-1H-pyrrol-2-yl)acetamide is an acetamide derivative featuring a pyrrole ring substituted with a methyl group at the 1-position and an acetamide group at the 2-position.
Properties
CAS No. |
62187-80-8 |
|---|---|
Molecular Formula |
C7H10N2O |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
N-(1-methylpyrrol-2-yl)acetamide |
InChI |
InChI=1S/C7H10N2O/c1-6(10)8-7-4-3-5-9(7)2/h3-5H,1-2H3,(H,8,10) |
InChI Key |
OEGTUIAPKPUIOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CN1C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations on the Pyrrole Ring
- Nitro-Substituted Analogs: N-(1-Methyl-2-nitro-1H-pyrrol-3-yl)acetamide (CAS: 92704-81-9) introduces a nitro group at the pyrrole 2-position. The electron-withdrawing nitro group may enhance reactivity or alter solubility compared to the methyl-substituted parent compound. Its molecular weight is 183.16 g/mol, slightly lower than the methyl-substituted analog due to the nitro group's higher electronegativity . N-(1-Benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-chloroacetamide (CAS: 852388-85-3) features a benzyl group at the 1-position and chloro/cyano substituents.
Modifications to the Acetamide Group
- Trichloro-Acetamides: N-(3-Methylphenyl)-2,2,2-trichloro-acetamide and related meta-substituted phenyl analogs (e.g., 3-Cl, 3,5-(CH₃)₂) demonstrate how electron-withdrawing groups (e.g., Cl₃) affect crystallinity. These compounds crystallize in monoclinic or triclinic systems, with lattice constants influenced by substituent bulkiness. For example, 3,5-dimethylphenyl substitution results in two molecules per asymmetric unit, highlighting steric effects on packing .
Fluorinated Analogs :
- The trifluoro derivative 2,2,2-trifluoro-N-(1-(1-methyl-1H-pyrrol-2-yl)-1-oxo-3-phenylpropan-2-yl)acetamide (TFA-D-Phe-(2-(N-Me)Pyr), D-95) incorporates a trifluoroacetyl group and phenylpropan-2-yl chain. This modification enhances metabolic stability and receptor binding specificity, as seen in its optical activity ([α]D = –53 in CHCl₃) .
Heterocyclic Hybrid Systems
- Pyridazinone-Acetamides: Compounds like N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide exhibit mixed FPR1/FPR2 receptor agonism, activating calcium mobilization and chemotaxis in neutrophils. The pyridazinone core introduces rigidity, which may enhance target selectivity compared to pyrrole-based analogs .
Pharmacological Activity Comparisons
*Inferred from structurally related pyrrole alkaloids .
Key Research Findings and Trends
- Substituent Effects: Electron-withdrawing groups (e.g., NO₂, Cl) on the pyrrole ring or acetamide chain enhance reactivity but may reduce solubility . Bulky substituents (e.g., benzyl, trifluoromethyl) improve metabolic stability and receptor affinity .
- Crystallography: Meta-substituted phenyl acetamides exhibit diverse crystal systems (monoclinic, triclinic), with lattice constants sensitive to substituent size .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
